molecular formula C13H16N4O2 B2734260 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea CAS No. 1235199-17-3

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea

Cat. No.: B2734260
CAS No.: 1235199-17-3
M. Wt: 260.297
InChI Key: PXBPWZUDYDRCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea typically involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with phenethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The oxadiazole ring is known to interact with various biological targets, including enzymes involved in DNA replication and repair, which can result in the inhibition of cell growth and proliferation .

Properties

IUPAC Name

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-10-16-12(19-17-10)9-15-13(18)14-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBPWZUDYDRCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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